molecular formula C9H8Cl2O5S B3389599 Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate CAS No. 932854-23-4

Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate

Cat. No.: B3389599
CAS No.: 932854-23-4
M. Wt: 299.13 g/mol
InChI Key: XJUBQEQOGYVOIN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate is a chemical compound with the molecular formula C9H8Cl2O5S It is an ester derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate typically involves the chlorosulfonation of methyl 5-chloro-2-methoxybenzoate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow chemical synthesis method, which allows for better control over reaction conditions and yields. This method can be scaled up to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by other nucleophiles.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Reduction: Products include sulfonamides or other reduced derivatives.

    Oxidation: Products include carboxylic acids or other oxidized forms of the original compound.

Scientific Research Applications

Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but contains a thiophene ring instead of a benzene ring.

    Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate: Another thiophene derivative with similar functional groups.

Properties

IUPAC Name

methyl 5-chloro-3-chlorosulfonyl-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O5S/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)17(11,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUBQEQOGYVOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate
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Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate
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Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate
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Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate
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Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate
Reactant of Route 6
Methyl 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoate

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